molecular formula C6H9NS B098465 2-Ethyl-4-methylthiazole CAS No. 15679-12-6

2-Ethyl-4-methylthiazole

Katalognummer B098465
CAS-Nummer: 15679-12-6
Molekulargewicht: 127.21 g/mol
InChI-Schlüssel: VGRVKVGGUPOCMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Ethyl-4-methylthiazole is a thiazole derivative . It is reported to be one of the aromatic volatile compounds formed during the Maillard reaction between L-ascorbic acid and L-cysteine .


Synthesis Analysis

The synthesis of 2-Ethyl-4-methylthiazole involves a palladium-catalyzed direct coupling reaction with 3-bromochromen-4-one .


Molecular Structure Analysis

The molecular formula of 2-Ethyl-4-methylthiazole is C6H9NS . It is a member of thiazoles .


Chemical Reactions Analysis

2-Ethyl-4-methylthiazole is involved in the Maillard reaction between L-ascorbic acid and L-cysteine . It also undergoes a palladium-catalyzed direct coupling reaction with 3-bromochromen-4-one .


Physical And Chemical Properties Analysis

2-Ethyl-4-methylthiazole has a molecular weight of 127.21 g/mol . It is a member of thiazoles .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

2-Ethyl-4-methylthiazole is used in the synthesis of various chemical compounds. For instance, it can be used in the synthesis of 4-(2-ethyl-4-methylthiazol-5-yl)benzaldehyde , 2-(2-ethyl-4-methylthiazol-5-yl)benzonitrile , and 4-(2-ethyl-4-methylthiazol-5-yl)-pyridine .

Maillard Reaction Studies

2-Ethyl-4-methylthiazole is reported to be one of the aromatic volatile compounds formed during the Maillard reaction between L-ascorbic acid and L-cysteine . This makes it useful in studying the Maillard reaction, a type of non-enzymatic browning reaction that occurs during cooking.

Palladium-Catalyzed Direct Coupling Reactions

The compound has been used in palladium-catalyzed direct coupling reactions with 3-bromochromen-4-one . This application is significant in the field of organic chemistry where palladium-catalyzed reactions are widely used for creating carbon-carbon bonds.

Flavor and Fragrance Industry

2-Ethyl-4-methylthiazole is used in the flavor and fragrance industry due to its unique aroma . It’s used in the formulation of flavors for food products and fragrances for cosmetic products.

Pharmaceutical Research

In pharmaceutical research, 2-Ethyl-4-methylthiazole is used as a building block in the synthesis of various pharmaceutical compounds .

Material Science

In material science, 2-Ethyl-4-methylthiazole can be used in the synthesis of new materials with potential applications in various fields .

Safety and Hazards

2-Ethyl-4-methylthiazole is safe at the proposed maximum use level of 0.5 mg/kg complete feed for cattle, salmonids, and non-food-producing animals, and at the proposed normal use level of 0.1 mg/kg complete feed for pigs and poultry . Hazards for skin and eye contact and respiratory exposure are recognized for the majority of the compounds under application .

Eigenschaften

IUPAC Name

2-ethyl-4-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c1-3-6-7-5(2)4-8-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRVKVGGUPOCMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065923
Record name Thiazole, 2-ethyl-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless to pale yellow liquid; nutty, green odour
Record name 2-Ethyl-4-methylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029730
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Ethyl-4-methylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/977/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

161.00 to 162.00 °C. @ 760.00 mm Hg
Record name 2-Ethyl-4-methylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029730
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble in water; Soluble in fats, Miscible at room temperature (in ethanol)
Record name 2-Ethyl-4-methylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/977/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.026-1.031
Record name 2-Ethyl-4-methylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/977/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Ethyl-4-methylthiazole

CAS RN

15679-12-6
Record name 2-Ethyl-4-methylthiazole
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Record name 2-Ethyl-4-methyl thiazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazole, 2-ethyl-4-methyl-
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Record name Thiazole, 2-ethyl-4-methyl-
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Record name 2-ethyl-4-methylthiazole
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Record name 2-ETHYL-4-METHYL THIAZOLE
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Record name 2-Ethyl-4-methylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029730
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-ethyl-4-methylthiazole in the aroma of chicken soup stock?

A: 2-Ethyl-4-methylthiazole is identified as one of the primary aroma compounds in chicken soup stock due to its high flavor dilution (FD) factor. [] The research suggests that this compound contributes a distinct "roast meaty" aroma to the overall flavor profile of the soup. [] This highlights the importance of 2-ethyl-4-methylthiazole in creating the desirable sensory experience associated with chicken soup stock.

Q2: How was the role of 2-ethyl-4-methylthiazole confirmed in the study?

A: The researchers utilized aroma extract dilution analysis (AEDA) to identify key aroma compounds in chicken soup stock. [] 2-Ethyl-4-methylthiazole was among the compounds with a high FD factor, indicating its potency as an aroma contributor. [] Further confirmation came from recombination and omission experiments where adding or removing 2-ethyl-4-methylthiazole significantly impacted the soup's overall flavor. []

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